![molecular formula C18H17NO3 B5141792 ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate, also known as Curcumin analog 1, is a synthetic compound that has been developed as a potential anti-cancer agent. This compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The exact mechanism of action of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to inhibit the activation of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases, including cancer and autoimmune disorders. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study its properties and potential applications. However, one of the limitations of this compound is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are several future directions for the study of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate. One direction is to further investigate its anti-cancer properties and potential applications in cancer therapy. This could involve studying its effects in vivo and testing its efficacy in animal models of cancer. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future studies could focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents.
合成方法
The synthesis of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. This synthesis method has been optimized to produce high yields of pure product.
科学研究应用
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been studied for its potential anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-13-12-17(20)14-8-4-3-5-9-14/h3-13,19H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNKJXLPKXNBHR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2291143 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
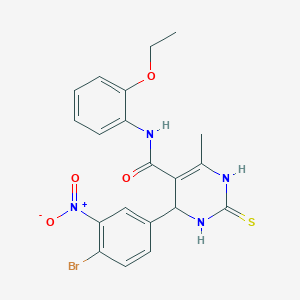
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
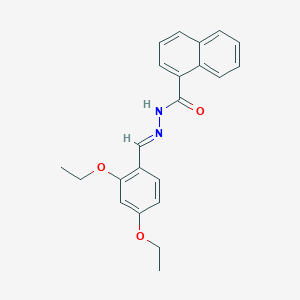
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
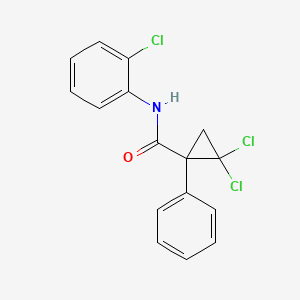

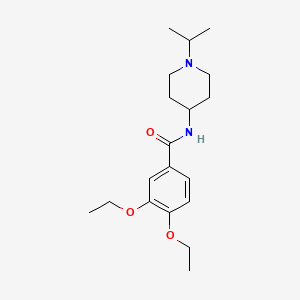
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
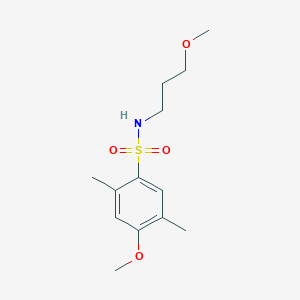
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)